2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

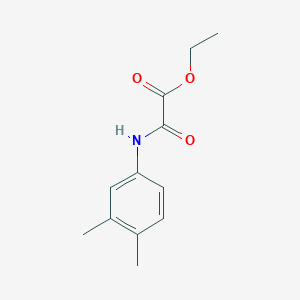

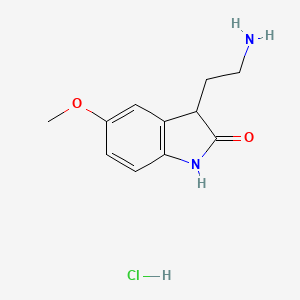

The compound "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-" is a derivative of 2-butenoic acid, which is characterized by the presence of a dimethylamino group and an oxo group. This structure places it within a class of compounds that exhibit a variety of biological activities and are of interest in the field of organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid involves single crystal X-ray diffraction studies to analyze the molecular and crystal structure . Another study reports the synthesis of a series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids through the interaction of aroylpyruvic acids with tert-butylamine . Additionally, (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene, a closely related compound, is prepared from 1-benzoylamino-2-propanone and N,N-dimethylformamide dimethyl acetal . These methods provide a basis for the synthesis of the compound , suggesting that similar techniques could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is characterized by strong O-H...N hydrogen bonded chains and C-H...O interactions, resulting in a three-dimensional supramolecular structure . Another study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals a one-dimensional helical columnar structure stabilized by hydrogen bonds and C-H...O interactions . These findings suggest that "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-" may also exhibit interesting structural features due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene being converted into various products through reactions with hydrazines, primary amines, and dimethylbarbituric acid . These reactions demonstrate the potential for diverse chemical transformations involving the carbonyl and amino groups, which could also be applicable to "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class are influenced by their molecular structure. For instance, the synthesized 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids are described as colorless crystalline substances with varying solubility in different solvents . These properties are important for their potential applications in pharmaceuticals, where solubility and crystallinity can affect bioavailability and drug formulation.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- Microwave-Assisted Synthesis: The microwave-assisted synthesis of 4-oxo-2-butenoic acids, including 2-butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z), offers a route for creating biologically active species and intermediates for further derivatization (Uguen et al., 2021).

- Synthesis of Derivatives: The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrates the potential for creating active molecules from butenoic acid derivatives (Oktay et al., 2016).

Biological Activity

- Antimicrobial and Analgesic Properties: Research shows that certain derivatives of 4-oxo-2-butenoic acid exhibit antimicrobial and analgesic activities, highlighting their potential in medicinal chemistry (Koz’minykh et al., 2004).

Crystallization and Structural Studies

- Polymorphic Mixtures: The compound is known to have polymorphs, as demonstrated in the study of its crystallization from different solutions, highlighting its structural complexity (Nakata et al., 2009).

Chemical Reactions and Transformations

- Preparation of Pyrazoles: The compound can undergo chemical transformations to create pyrazoles, which are important in various chemical and pharmaceutical applications (Stanovnik et al., 2002).

Potential in Material Science

- Anticorrosion Coating: Poly4-(nicotinamido)-4-oxo-2-butenoic acid, derived from the compound, has been studied for its use as an anticorrosion coating on stainless steel surfaces (Habeeb & Saleh, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

4-(dimethylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCKXVPDINNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329195 |

Source

|

| Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |

CAS RN |

2564-94-5 |

Source

|

| Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)